- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,
Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

N-Boc-4-aminophenethylamine structure
Nome del prodotto:N-Boc-4-aminophenethylamine
Numero CAS:94838-59-2
MF:C13H20N2O2
MW:236.310103416443
MDL:MFCD05663961
CID:798917
PubChem ID:382207
N-Boc-4-aminophenethylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl 4-aminophenethylcarbamate
- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
- 4-[2-(BOC-AMINO)ETHYL]ANILINE
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- C13H20N2O2
- tert-butyl (4-aminophenethyl)carbamate
- tert-butyl [2-(4-aminophenyl)ethyl]carbamate
- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- N-Boc-4-aminophenethylamine
- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
- N-tert-Butoxycarbonyl-4-aminophenethylamine
- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
- BBL103231
- tert-butyl4-aminophenethylcarbamate
- NSC669666
- t-butyl 2-(4-aminophenyl)ethylcarbamate
- NS-03200
- CS-W003234
- tert-butyl 2-(4-aminophenyl)ethylcarbamate
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
- AB22067
- DS-018492
- 94838-59-2
- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
- AC-29368
- DB-058194
- SCHEMBL448114
- AKOS010469462
- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
- NCI60_024327
- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
- STL557041
- CHEMBL2008649
- DTXSID20327605
- SY021926
- EN300-1228926
- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
- tert-butyl[2-(4-aminophenyl)ethyl]carbamate
- MFCD05663961
- HOPALBZGTWDOTL-UHFFFAOYSA-N
- 4-(N-Boc-2-aminoethyl)aniline
-
- MDL: MFCD05663961
- Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- Chiave InChI: HOPALBZGTWDOTL-UHFFFAOYSA-N
- Sorrisi: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 236.15200
- Massa monoisotopica: 236.152477885g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 64.4
Proprietà sperimentali
- Densità: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,57 g/l) (25°C),
- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
- PSA: 64.35000
- LogP: 3.30810
N-Boc-4-aminophenethylamine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:2811
- Classe di pericolo:6.1
- PackingGroup:Ⅲ
N-Boc-4-aminophenethylamine Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
N-Boc-4-aminophenethylamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-250mg |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 98% | 250mg |
¥36 | 2023-02-17 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-1g |
4-[2-(Boc-amino)ethyl]aniline, 97% |
94838-59-2 | 97% | 1g |
¥1933.00 | 2023-03-09 | |
TRC | A612955-2500mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 2500mg |
$ 167.00 | 2023-04-19 | ||
eNovation Chemicals LLC | D775195-5g |
[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER |
94838-59-2 | 97% | 5g |
$200 | 2024-06-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-5g |
[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |
94838-59-2 | 97% | 5g |
¥454.68 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-25g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 98% | 25g |
¥763.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42010-1g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 97% | 1g |
¥39.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 5g |
¥273.90 | 2023-09-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-5g |
4-[2-(Boc-amino)ethyl]aniline, 97% |
94838-59-2 | 97% | 5g |
¥8640.00 | 2023-03-09 | |
Alichem | A019145691-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 5g |
$256.00 | 2023-08-31 |
N-Boc-4-aminophenethylamine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
Riferimento
- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Pesticidal compositions and methods, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt
Riferimento
- Optical Control of TRPV1 ChannelsAngewandte Chemie, 2013, 52(37), 9845-9848,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
Riferimento
- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: Methanol ; 24 h, rt
Riferimento
- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
Riferimento
- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
Riferimento
- Controlling epithelial sodium channels with light using photoswitchable amiloridesNature Chemistry, 2014, 6(8), 712-719,
Synthetic Routes 9
Condizioni di reazione
1.1 Solvents: Methanol ; 24 h, rt
Riferimento
- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
Riferimento
- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt
Riferimento
- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of aminesSynthetic Communications, 2021, 51(24), 3791-3804,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
Riferimento
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulatorsBioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203,
Synthetic Routes 13
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
Riferimento
- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogelsPolymer Chemistry, 2020, 11(11), 1871-1876,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt
Riferimento
- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 ReceptorJournal of Medicinal Chemistry, 2012, 55(11), 5627-5631,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
Riferimento
- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt
Riferimento
- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of aminesTetrahedron Letters, 2016, 57(43), 4807-4811,
Synthetic Routes 17
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C
Riferimento
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptorBioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127,
N-Boc-4-aminophenethylamine Raw materials
- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
- Aminophenethylamine
- Di-tert-butyl dicarbonate
- 2-(4-Nitrophenyl)ethanamine
N-Boc-4-aminophenethylamine Preparation Products
N-Boc-4-aminophenethylamine Letteratura correlata
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94838-59-2)N-Boc-4-aminophenethylamine

Purezza:99%
Quantità:100g
Prezzo ($):287.0